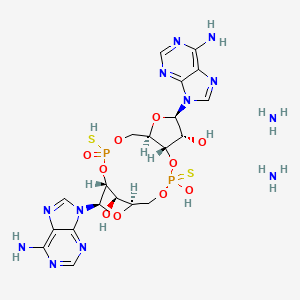

ADU-S100 enantiomer (Ammonium salt)

Beschreibung

Overview of Innate Immune Sensing and the Role of the cGAS-STING Axis

The cGAS-STING pathway is a central component of the innate immune system that detects the presence of DNA in the cytoplasm, a hallmark of viral infection or cellular damage. targetmol.commedchemexpress.com This detection triggers a cascade of events leading to the production of inflammatory molecules that help to clear the threat and orchestrate a broader immune response.

The primary sensor in this pathway is the enzyme cyclic GMP-AMP synthase (cGAS). nih.govnih.gov Normally, a cell's DNA is confined to the nucleus and mitochondria. targetmol.com When DNA is found in the cytosol, it is recognized as a danger signal. medchemexpress.com cGAS binds to this cytosolic double-stranded DNA (dsDNA) in a sequence-independent manner. caltagmedsystems.co.uk This binding event induces a conformational change in cGAS, activating its enzymatic function. medchemexpress.com Activated cGAS then catalyzes the synthesis of a second messenger molecule, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), from ATP and GTP. targetmol.combiocat.com

The newly synthesized cGAMP acts as a direct ligand for the STING protein, which is an adaptor protein located on the membrane of the endoplasmic reticulum (ER). biocat.commedchemexpress.com The binding of cGAMP to STING triggers a significant conformational change in the STING protein, leading to its oligomerization and translocation from the ER to the Golgi apparatus. caltagmedsystems.co.uk

This translocation facilitates the recruitment and activation of several key downstream signaling molecules. One of the most critical is TANK-binding kinase 1 (TBK1). biocat.comnih.gov TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). biocat.comcaltagmedsystems.co.uk Phosphorylated IRF3 then forms a dimer and translocates to the nucleus. targetmol.com The STING pathway can also lead to the activation of the nuclear factor-κB (NF-κB) transcription factor, although the precise mechanisms are still being fully elucidated. targetmol.com

Once in the nucleus, the activated IRF3 and NF-κB orchestrate the transcription of a wide array of genes involved in the immune response. biocat.comchemicalbook.com A primary outcome of STING activation is the robust production of type I interferons (IFN-α and IFN-β). glpbio.comaobious.com These interferons are potent antiviral cytokines that can act in an autocrine and paracrine manner, meaning they can signal to the cell that produced them and to neighboring cells to induce an antiviral state. glpbio.com

Beyond type I interferons, the activation of the cGAS-STING pathway also leads to the production of a variety of other pro-inflammatory cytokines and chemokines. biocompare.com These molecules help to recruit and activate other immune cells, such as dendritic cells, T cells, and natural killer (NK) cells, to the site of infection or damage, thereby amplifying the immune response. biocompare.com

Cyclic Dinucleotides (CDNs) as STING Agonists in Immunomodulation

Cyclic dinucleotides (CDNs) are the key signaling molecules that directly activate the STING protein. Their ability to potently stimulate the innate immune system has made them a major focus of research for their potential as therapeutic agents, particularly in the field of immunotherapy.

The primary endogenous CDN in mammalian cells is 2'3'-cGAMP, which is synthesized by cGAS in response to cytosolic DNA. nih.gov This molecule is a critical second messenger that initiates the STING-dependent immune cascade. Interestingly, bacteria also produce their own CDNs, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), which can also be recognized by the host's STING pathway during an infection, highlighting the evolutionary conservation of this defense mechanism. The ability of endogenous cGAMP to be transferred between cells through gap junctions or packaged into viral particles further underscores its role in propagating the immune alarm to neighboring cells.

The potent immunostimulatory properties of natural CDNs have spurred the development of synthetic CDN analogs as research tools and potential therapeutics. These synthetic molecules are often designed to have improved properties, such as enhanced stability and greater potency in activating STING, compared to their natural counterparts. biocompare.com One such synthetic CDN is ADU-S100. biocompare.com These synthetic agonists are being actively investigated for their ability to turn "cold" tumors, which are not recognized by the immune system, into "hot" tumors that are susceptible to immune attack. biocompare.com The development of novel CDN derivatives continues to be an active area of research, with the goal of creating more effective and targeted immunotherapies.

Chemical Properties of ADU-S100 Enantiomer (Ammonium Salt)

| Property | Value | Source |

| Molecular Formula | C20H30N12O10P2S2 | biocat.commedchemexpress.comaobious.com |

| Molecular Weight | 724.6 g/mol | targetmol.commedchemexpress.comaobious.com |

| Synonyms | MIW815 enantiomer ammonium (B1175870) salt, ML RR-S2 CDA enantiomer ammonium salt | targetmol.com |

| Solubility | DMSO: 50 mg/mL (69.00 mM) | targetmol.com |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | targetmol.com |

| Description | The less active enantiomer of ADU-S100, an activator of the stimulator of interferon genes (STING). | targetmol.combiocat.com |

Comparison of Endogenous and Synthetic Cyclic Dinucleotides

| Feature | Endogenous CDNs (e.g., 2'3'-cGAMP) | Synthetic CDNs (e.g., ADU-S100) |

| Origin | Produced by cGAS in mammalian cells in response to cytosolic DNA. | Chemically synthesized in a laboratory. |

| Function | Act as second messengers to activate the STING pathway. | Designed to mimic natural CDNs and activate the STING pathway. |

| Potency | Potent activators of STING. | Often engineered for enhanced potency and stability. biocompare.com |

| Therapeutic Use | Serve as a natural trigger for innate immunity. | Investigated as immunotherapeutic agents, particularly in cancer. biocompare.com |

Contextualization of ADU-S100 as a Reference STING Agonist

ADU-S100, also known by the identifiers MIW815 and ML RR-S2 CDA, is a synthetic cyclic dinucleotide that has been established as a potent, reference agonist for the STING pathway. aacrjournals.orgcaymanchem.comguidetopharmacology.org Developed to mimic the action of natural CDNs, ADU-S100 directly binds to and activates the STING protein, thereby triggering the downstream signaling cascade that results in the production of type I interferons and other immune-stimulatory molecules. invivogen.comcaymanchem.com

Its status as a reference agonist stems from its extensive use in preclinical research to probe the therapeutic potential of STING activation, particularly in the context of immuno-oncology. frontiersin.orgnih.gov As the first synthetic STING agonist to advance into clinical trials, it has served as a benchmark for the development and evaluation of subsequent generations of STING-activating molecules. aacrjournals.orginvivogen.comclinicalleader.com The biological activity of ADU-S100 has been characterized across various preclinical cancer models, where it has been shown to effectively induce immune responses. caymanchem.comum.ac.ir The compound labeled "ADU-S100 enantiomer" is the less biologically active stereoisomer of ADU-S100. targetmol.combiocat.commedchemexpress.com

Original Identification and Early Preclinical Characterization of ADU-S100

ADU-S100 was identified as a synthetic cyclic dinucleotide through a collaboration between Aduro BioTech and Novartis, designed specifically to activate the STING pathway for therapeutic purposes. invivogen.comguidetopharmacology.org Early preclinical studies demonstrated its potential as an immuno-oncology agent. When administered directly into tumors (intratumorally) in various mouse models, including melanoma, colon, breast, and pancreatic cancers, ADU-S100 showed significant anti-tumor activity. caymanchem.comnih.govmdpi.com

This activity was characterized by the regression of treated tumors and, notably, the generation of a systemic immune response capable of affecting untreated, distal tumors. aacrjournals.orgnih.gov This systemic effect highlighted the ability of localized STING activation to prime a broad, tumor-specific immune attack. The mechanism was shown to be dependent on a functional STING protein and was mediated by the induction of type I interferons and the subsequent priming and activation of tumor-antigen-specific CD8+ T cells. caymanchem.comnih.govclinicalleader.com These early findings established that direct activation of STING within the tumor microenvironment could lead to potent and durable anti-tumor immunity, including the formation of an immunological memory that could protect against tumor recurrence. clinicalleader.comnih.gov

Structural Features and Enhanced STING Binding Affinity of ADU-S100

ADU-S100 is a synthetic analog of a bacterial cyclic dinucleotide, specifically a dithio-di-adenosine monophosphate. invivogen.com Its chemical structure is precisely defined as the Rp,Rp-isomer of a 2',3' bisphosphorothioate analog of cyclic di-AMP (formally named 2'3'-c-di-AM(PS)2 (Rp,Rp)). invivogen.com

A key structural feature of ADU-S100 is the presence of a mixed 2'-5' and 3'-5' phosphodiester linkage, which mimics the structure of the endogenous human STING ligand, 2',3'-cGAMP. invivogen.comnih.gov This configuration is believed to contribute to its enhanced binding affinity for the human STING protein compared to bacterially derived CDNs like 3',3'-c-di-AMP. invivogen.comnih.gov

Furthermore, the two phosphodiester bridges in the cyclic structure are modified into phosphorothioate (B77711) diester linkages. This modification serves a critical purpose: it confers resistance to degradation by phosphodiesterases, which are enzymes present in the body that would otherwise rapidly break down the molecule. invivogen.com This increased stability allows the compound to persist longer and effectively activate the STING pathway. Research has indicated that the specific Rp,Rp dithio diastereoisomer configuration of ADU-S100 is particularly effective at inducing a high level of type I interferon production upon STING activation. invivogen.com

Table 1: Chemical Properties of ADU-S100 Ammonium Salt

This interactive table summarizes key chemical and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₂₀H₃₀N₁₂O₁₀P₂S₂ nih.gov |

| Molecular Weight | 724.6 g/mol nih.gov |

| IUPAC Name | azane;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ⁵,12λ⁵-diphosphatricyclo[13.2.1.0⁶,¹⁰]octadecane-9,18-diol nih.gov |

| Synonyms | MIW815 ammonium salt, ML RR-S2 CDA ammonium salt targetmol.com |

| Parent Compound | ADU-S100 (STING-Inducer-1) nih.gov |

Eigenschaften

Molekularformel |

C20H30N12O10P2S2 |

|---|---|

Molekulargewicht |

724.6 g/mol |

IUPAC-Name |

azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI-Schlüssel |

VZYXAGGQHVUTHM-QYUKNOIISA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Herkunft des Produkts |

United States |

Stereochemical Aspects and Synthetic Methodologies for Adu S100 Enantiomers

Significance of Enantiomerism in Chemical Biology and Immunomodulation

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in drug design and action because the shape of a drug molecule dictates its interaction with biological targets. mhmedical.compatsnap.comijpsjournal.comyoutube.com Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. nih.govmusechem.com While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit markedly different behaviors within the chiral environments of biological systems, such as the human body. nih.govnih.govmdpi.com

Living systems are inherently chiral, composed of biomolecules like proteins and sugars that exist in a single enantiomeric form. wikipedia.org Consequently, the receptors, enzymes, and other biological molecules with which a drug interacts are also chiral. mhmedical.comnih.gov This stereoselectivity means that the two enantiomers of a chiral drug can be viewed as separate substances, often differing in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency and pharmacological effect). patsnap.comnih.govmdpi.com

One enantiomer, the eutomer, may be responsible for the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even cause unwanted or toxic side effects. mdpi.comwikipedia.org The infamous case of thalidomide, where one enantiomer provided sedative effects and the other caused severe birth defects, tragically underscores the importance of stereochemical purity in pharmaceuticals. musechem.com

In the field of immunomodulation, chirality plays a significant role in how compounds interact with the immune system. researchgate.netmdpi.com The biological activity of immunotropic peptides, for instance, can be dramatically altered by changing the chirality of their constituent amino acids, leading to either stimulation or suppression of the immune response. mdpi.com Studies have shown that different enantiomers can induce varied responses in immune cells, such as macrophages, affecting processes like tissue repair and inflammation. researchgate.netmdpi.com The stereochemistry of a molecule can influence its binding affinity to immune receptors and its ability to trigger specific signaling pathways, making the control of chirality a key consideration in the development of new immunomodulatory therapies. researchgate.netacs.org

Enantioselective Synthesis of Chiral Ammonium (B1175870) Salts and Related Compounds

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry, driven by the need for drugs with improved efficacy and safety profiles. mdpi.com Chiral ammonium salts, which feature a stereogenic nitrogen atom, represent a unique synthetic challenge and area of growing interest.

Emerging Methodologies for Enantiomerically Enriched Ammonium Cations

Despite the challenges, significant progress has been made in the enantioselective synthesis of chiral ammonium cations. chemistryworld.com A general methodology did not exist for a long time, but recent breakthroughs have provided new routes to these valuable compounds. nih.govresearchgate.net

One of the most successful emerging strategies involves a supramolecular recognition process combined with conditions that allow the nitrogen stereocenter to racemize, enabling a dynamic kinetic resolution. nih.govresearchgate.net In this approach, a racemic mixture of a tertiary amine is alkylated to form a racemic ammonium salt. youtube.com This salt is then exposed to a chiral resolving agent, such as a 1,1'-bi-2-naphthol (B31242) (BINOL) scaffold. nih.govresearchgate.net

The chiral scaffold selectively recognizes and binds to one enantiomer of the ammonium cation, leading to the precipitation of a diastereomeric ternary complex. nih.govyoutube.com Meanwhile, the ammonium salt remaining in solution is under conditions (e.g., heat) that allow it to reversibly de-alkylate and re-alkylate, causing the nitrogen center to racemize. researchgate.netyoutube.com This dynamic equilibrium continuously replenishes the enantiomer that is being selectively precipitated, allowing for a high yield and excellent enantiomeric excess of the desired chiral ammonium cation. nih.govresearchgate.net This thermodynamically driven process allows for increased selectivity over time through a self-correcting mechanism. nih.gov This method provides practical access to enantiomerically pure forms of ammonium cations, opening up new possibilities for their use in chemistry and pharmacology. nih.govresearchgate.net

Synthetic Approaches to ADU-S100 and its Enantiomers

ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed as an agonist for the STIMULATOR of interferon genes (STING) pathway. biorxiv.orgnih.govnih.gov Structurally, it is a dithio-substituted CDN, meaning it contains phosphorothioate (B77711) (PS) linkages instead of the natural phosphodiester bonds. biorxiv.orginvivogen.com This modification introduces significant stereochemical complexity that must be carefully controlled during synthesis.

Discussion of Phosphorothioate Linkages and Stereoisomerism

The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of an oligonucleotide creates a phosphorothioate (PS) linkage. sigmaaldrich.com This modification is crucial for therapeutic oligonucleotides as it confers resistance to degradation by nucleases. sigmaaldrich.comnih.gov However, this substitution also renders the phosphorus atom a chiral center, as it is bonded to four different groups. sigmaaldrich.comacs.org

This P-chirality gives rise to two stereoisomers at each PS linkage, designated as RP and SP. acs.org For an oligonucleotide with 'n' PS linkages, there are 2n possible diastereomers. nih.govresearchgate.net These diastereomers can have different properties:

Duplex Stability: RP linkages are generally known to stabilize the duplex formed between an oligonucleotide and its complementary RNA target, while SP linkages can be slightly destabilizing. nih.gov

Nuclease Resistance: The SP stereoisomer typically confers greater stability against nuclease degradation compared to the RP form. nih.gov

Biological Activity: The different three-dimensional structures of the diastereomers can lead to variations in their interaction with biological targets, such as the RNase H1 enzyme, which is involved in the mechanism of action for some antisense oligonucleotides. nih.govnih.gov

The random mixture of diastereomers produced in standard, non-stereocontrolled synthesis can result in reduced therapeutic efficacy and potential off-target effects. sigmaaldrich.com Therefore, controlling the stereochemistry of the PS linkages is a critical aspect of developing potent and safe oligonucleotide-based drugs like ADU-S100. acs.org

| Property | RP Isomer | SP Isomer |

| Duplex Stability (with RNA) | Stabilizing nih.gov | Slightly destabilizing nih.gov |

| Nuclease Resistance | Less stable nih.gov | More stable nih.gov |

| RNase H1 Interaction | Generally preferred by the enzyme nih.gov | Less favored by the enzyme |

| Hydrophobicity | Less hydrophobic | More hydrophobic acs.org |

This table compares the general properties of RP and SP phosphorothioate stereoisomers.

Methodologies for Stereochemical Control during Synthesis (e.g., Diastereomeric Separation, Enantioselective Catalysis)

Given the impact of P-chirality on the properties of phosphorothioate oligonucleotides, significant effort has been devoted to developing methods for stereocontrolled synthesis. rsc.orgoup.com The goal is to produce stereopure or stereo-enriched oligonucleotides, moving away from the complex diastereomeric mixtures.

Several key strategies have emerged:

Chiral Auxiliaries and Building Blocks: One of the earliest and most effective methods involves the use of chiral auxiliaries attached to the phosphorus atom during synthesis. nih.gov The oxazaphospholidine approach, for example, uses a chiral auxiliary to direct the stereochemical outcome of the coupling reaction, allowing for the synthesis of stereodefined PS linkages. oup.com Another strategy uses pre-synthesized, diastereomerically pure dinucleotide building blocks for assembly into longer oligonucleotides. oup.com

Diastereomeric Separation: While not a synthetic control method per se, chromatographic techniques are used to separate the diastereomers of phosphoramidite (B1245037) monomers or short oligonucleotides. researchgate.netchemrxiv.org However, separating the vast number of diastereomers in a long oligonucleotide is not feasible. researchgate.net Downstream purification processes can also unintentionally alter the stereochemical composition of a drug substance, as the RP and SP isomers have different hydrophobicities and may behave differently during chromatography. acs.org

Enantioselective Catalysis: A more recent and highly promising approach is the use of chiral catalysts to direct the stereochemistry of the phosphoramidite coupling reaction. nih.gov Researchers have demonstrated that chiral phosphoric acids (CPAs) can effectively control the formation of the stereogenic phosphorus center. nih.govchemrxiv.org Remarkably, by choosing different catalyst scaffolds (e.g., peptide-embedded CPAs versus symmetric BINOL-derived CPAs), it is possible to achieve diastereodivergence, meaning either the RP or the SP diastereomer can be selectively produced from the same starting materials. nih.govchemrxiv.org This catalytic method avoids the need for stoichiometric chiral auxiliaries and works with readily available phosphoramidites, representing a major advance in the field. nih.govnih.gov

Liquid-Phase Oligonucleotide Synthesis (LPOS): Performing the synthesis on a soluble support (LPOS) instead of a solid support offers advantages for stereochemical control. acs.org LPOS allows for real-time monitoring of the reactions and better control over the stereochemical integrity of the forming phosphorothioate linkages, potentially leading to purer end products. acs.org

These methodologies provide a powerful toolkit for chemists to synthesize stereochemically defined oligonucleotides like the enantiomers of ADU-S100, enabling a more precise investigation of their structure-activity relationships and the development of optimized immunotherapeutics. rsc.org

Comparative Analysis of Adu S100 Enantiomer Ammonium Salt with Adu S100

Differential STING Activation Potential and Potency Assessment

The specific three-dimensional arrangement of atoms in STING agonists directly influences their ability to bind to and activate the STING protein. This is evident in the differing potency observed between the diastereomers of 2',3'-c-di-AM(PS)₂.

In Vitro Studies on STING Pathway Engagement (e.g., Reporter Assays, Cytokine Induction in Cell Lines)

In vitro studies have demonstrated a clear hierarchy of STING activation among its stereoisomers. The Rp,Rp dithio diastereoisomer, ADU-S100, is a more potent activator of the STING pathway compared to its corresponding Rp,Sp dithio diastereoisomers. invivogen.com This enhanced activity translates to a greater induction of type I interferons (IFNs), which are crucial for initiating an anti-tumor immune response. invivogen.com

ADU-S100 has been shown to potently activate all known human STING alleles, as well as the murine variant. invivogen.com In reporter gene assays using HEK293T cells engineered to express different human STING variants (including HAQ, REF, AQ, and Q) or mouse STING, ADU-S100 effectively induced IFN-β-dependent reporter activity. caymanchem.com

The superior activity of the Rp,Rp isomer is a consistent finding. For instance, in THP-1 human monocytic cells, which are often used to study innate immune responses, STING agonists trigger a signaling cascade involving the phosphorylation of key proteins like TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). biorxiv.org Studies comparing different STING agonists have shown that while ADU-S100 induces this phosphorylation cascade, its potency can differ relative to other compounds. biorxiv.org The critical finding remains that the Rp,Rp stereoconfiguration is the most effective for inducing a robust type I IFN response when compared directly to its other diastereomers. invivogen.com

Table 1: Comparative In Vitro STING Activation

| Compound/Isomer | Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| ADU-S100 (Rp,Rp-isomer) | Human & Murine STING | Cytokine Induction | Induces higher type I IFN production compared to Rp/Sp isomers and c-di-AMP. | invivogen.com |

| Rp/Sp dithio diastereoisomers | Human & Murine STING | Cytokine Induction | Lower type I IFN production compared to the Rp,Rp isomer. | invivogen.com |

| ADU-S100 (Rp,Rp-isomer) | Human STING variants (HAQ, REF, AQ, Q) & Murine STING | Reporter Gene Assay | Induces IFN-β-dependent reporter activity in all tested variants. | caymanchem.com |

| ADU-S100 (Rp,Rp-isomer) | STING Pathway | Western Blot | Induces phosphorylation of STING, TBK1, and IRF3 in THP-1 cells. | biorxiv.org |

Quantitative Measures of Permeability and Cellular Uptake Differences

The substitution of non-bridging oxygen atoms with sulfur in the phosphate (B84403) bridge to create phosphorothioate (B77711) analogs like ADU-S100 makes them more resistant to degradation by extracellular and cellular phosphodiesterases, such as ENPP1. invivogen.comnih.gov This increased stability is a crucial feature for maintaining effective concentrations of the drug.

To overcome the inherent permeability issues, delivery strategies such as encapsulation in cationic liposomes are often employed. nih.govnih.govmdpi.com Such formulations can significantly potentiate STING activation by facilitating cellular uptake, demonstrating that efficient delivery is key to the agonist's function. nih.govnih.gov However, without direct comparative studies, it is unknown if the stereochemistry of the phosphorothioate linkage itself influences passive permeability or active transport across the cell membrane.

Structure-Activity Relationship (SAR) Insights Derived from Enantiomeric Differences

The observed differences in biological activity between the diastereomers of 2',3'-c-di-AM(PS)₂ provide valuable insights into the structure-activity relationship (SAR) for STING agonists.

Impact of Stereochemistry on Ligand-Receptor Binding (STING)

The superior potency of ADU-S100 (the Rp,Rp isomer) is a direct testament to the importance of stereochemistry in its interaction with the STING protein. invivogen.com The specific spatial orientation of the sulfur atoms in the phosphorothioate backbone appears to be optimal for productive binding within the STING ligand-binding domain. This precise fit is necessary to induce the conformational change in the STING protein that initiates downstream signaling. biorxiv.org

Conformational Analysis and Molecular Modeling of Enantiomers in STING Binding Pockets

Conformational analysis and molecular modeling are powerful tools for visualizing how a ligand interacts with its receptor at an atomic level. Such studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex.

While the principles of such analyses are well-established, specific molecular modeling studies that directly compare the binding modes of ADU-S100 (Rp,Rp) and its corresponding Rp,Sp or Sp,Sp diastereomers within the STING binding pocket were not identified in the reviewed literature. A comparative modeling study would likely illuminate the precise reasons for the observed activity differences. For example, it could show that the Rp,Rp configuration allows for an optimal set of contacts with key amino acid residues in the STING dimer interface, whereas the Rp,Sp isomer might introduce a steric clash or fail to make a critical hydrogen bond, leading to a less stable complex and attenuated signaling. Studies on other receptor-enantiomer pairs have shown that seemingly minor stereochemical changes can lead to vastly different binding poses and biological outcomes. researchgate.net

Comparative Immunomodulatory Profiles in Preclinical Models

The ultimate goal of a STING agonist in oncology is to generate a potent anti-tumor immune response. Preclinical studies in various mouse models have shown that intratumoral administration of ADU-S100 can lead to the regression of established tumors, including distant, non-injected lesions, and the formation of long-lasting immunological memory. nih.govnih.gov This effect is driven by the induction of a robust, T-cell-inflamed tumor microenvironment. um.ac.ir

Specifically, treatment with ADU-S100 in preclinical models has been shown to increase the infiltration of key immune effector cells, such as natural killer (NK) cells, CD4+ T cells, and cytotoxic CD8+ T cells, into the tumor. caymanchem.com

While direct preclinical studies comparing the full immunomodulatory profiles of the different diastereomers are not detailed in the available literature, the in vitro data provides a strong basis for inference. The finding that ADU-S100 (the Rp,Rp isomer) induces significantly higher levels of type I IFNs than its Rp,Sp counterpart is critical. invivogen.com Type I IFNs are master regulators of anti-tumor immunity, responsible for promoting the maturation and activation of dendritic cells, enhancing the cytotoxic activity of T cells and NK cells, and increasing tumor cell antigen presentation. Therefore, the higher IFN-inducing capacity of ADU-S100 is expected to translate into a more potent immunomodulatory and anti-tumor effect in vivo compared to its less active diastereomers.

Analysis of Immune Cell Activation (e.g., Dendritic Cells, Macrophages)

ADU-S100 is known to be a powerful activator of key innate immune cells, particularly dendritic cells (DCs) and macrophages. nih.govmdpi.com These cells are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping the adaptive immune response.

Upon activation by ADU-S100, both dendritic cells and macrophages undergo a process of maturation. This is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) molecules on their surface. This maturation process is essential for their ability to effectively present antigens to T cells and initiate a potent anti-tumor or anti-pathogen T cell response.

While direct comparative studies on the activation of dendritic cells and macrophages by the "ADU-S100 enantiomer (Ammonium salt)" are not readily found in the literature, it is established that the enantiomer of ADU-S100 is less active. The differential activity between stereoisomers suggests that the enantiomer would likely be a weaker stimulus for the maturation of dendritic cells and the activation of macrophages compared to ADU-S100.

Table 1: Comparative Activation of Immune Cells by ADU-S100 and its Enantiomer

| Feature | ADU-S100 (Rp,Rp-isomer) | ADU-S100 Enantiomer (Ammonium Salt) |

| Dendritic Cell Activation | Potent activation leading to maturation. mdpi.com | Expected to be less potent. |

| Macrophage Activation | Strong activation and induction of pro-inflammatory functions. | Expected to be less potent. |

Note: The information regarding the enantiomer is based on the general description of it being "less active" and the established importance of stereochemistry for the activity of STING agonists. Specific quantitative data from direct comparative studies is not available in the reviewed literature.

Cytokine and Chemokine Expression Profiles

The activation of the STING pathway by ADU-S100 triggers the transcription of a wide array of genes encoding for cytokines and chemokines. These signaling molecules orchestrate the immune response by recruiting other immune cells to the site of inflammation and modulating their functions.

Research has shown that ADU-S100 induces the expression of several key pro-inflammatory cytokines and chemokines. A pivotal study demonstrated that the Rp,Rp dithio diastereoisomer of a c-di-AMP analog, which is structurally identical to ADU-S100, induces higher levels of type I interferon (IFN) production compared to the Rp/Sp dithio diastereoisomers. invivogen.com Type I interferons, such as IFN-β, are central to the anti-viral and anti-tumor effects of STING activation.

Furthermore, clinical trial data for MIW815 (ADU-S100) has reported increases in systemic levels of various inflammatory cytokines and chemokines, although specific details can be limited. nih.gov

Given that the "ADU-S100 enantiomer (Ammonium salt)" is described as being less active, it is highly probable that it would induce a less robust and potentially altered profile of cytokines and chemokines compared to ADU-S100. The magnitude of induction of key cytokines like IFN-β, TNF-α, IL-6, and various chemokines would likely be significantly lower.

Table 2: Comparative Cytokine and Chemokine Expression Induced by ADU-S100 and its Enantiomer

| Cytokine/Chemokine | ADU-S100 (Rp,Rp-isomer) | ADU-S100 Enantiomer (Ammonium Salt) |

| Type I Interferons (e.g., IFN-β) | High induction. invivogen.com | Expected to be significantly lower. |

| TNF-α | Induced. | Expected to be lower. |

| IL-6 | Induced. | Expected to be lower. |

| Chemokines (e.g., CCL2, CXCL10) | Induced. | Expected to be lower. |

Note: The expected lower induction by the enantiomer is inferred from its description as "less active" and the known structure-activity relationship of STING agonists. Detailed, quantitative comparative data on the full cytokine and chemokine profile for the enantiomer is not available in the reviewed scientific literature.

Preclinical Research Applications of Adu S100 Enantiomer Ammonium Salt

Utility as a Tool for Elucidating STING Pathway Stereospecificity

The STING protein exhibits a distinct preference for specific stereoisomers of cyclic dinucleotides (CDNs). The naturally occurring and most active human STING ligand, 2',3'-cGAMP, possesses a unique mixed 2'-5' and 3'-5' phosphodiester linkage. Synthetic analogs like ADU-S100 have been designed to mimic this structure, featuring a dithio (Rp,Rp) diastereomer configuration that enhances its affinity and stability. invivogen.com

Preclinical studies comparing the enantiomer of ADU-S100 with its d-isomer (the active form) are instrumental in demonstrating the stereospecificity of the STING binding pocket. The differential activation of the STING pathway by these enantiomers highlights the precise structural and conformational requirements for ligand recognition and the initiation of downstream signaling. This is crucial for the rational design of novel STING agonists with improved potency and selectivity. The phosphate (B84403) bridge configuration of ADU-S100, with its mixed 2'-5' and 3'-5' linkages, contributes to a higher binding affinity for STING compared to cGAMP, leading to more potent pro-inflammatory responses. mdpi.com

Applications in Investigating STING Allele Responsiveness and Variants

Genetic polymorphisms in the human STING gene can lead to variations in CDN binding and subsequent immune responses. Several human STING (hSTING) alleles have been identified, some of which are less responsive to natural CDNs. ADU-S100 has been shown to be a potent activator of all known human STING alleles, as well as the murine STING protein. invivogen.com

The enantiomer of ADU-S100 serves as a valuable negative control in experiments designed to probe the responsiveness of different STING alleles. By comparing the activation levels induced by the active d-isomer and the inactive enantiomer across a panel of STING variants, researchers can precisely map the structural determinants of ligand recognition for each allele. This information is critical for developing STING-targeted therapies that are effective across a genetically diverse patient population. One study demonstrated that ADU-S100 activates all five known allelic variants of human STING. nih.gov

Studies on Downstream Immune Response Modulation

Activation of the STING pathway is a major driver of type I interferon (IFN) production. nih.govemulatebio.com Upon binding of an agonist like ADU-S100, STING translocates from the endoplasmic reticulum and activates TANK-binding kinase 1 (TBK1). oncotarget.com TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and moves to the nucleus to drive the transcription of type I IFNs, such as IFN-β. researchgate.netfrontiersin.orgtargetmol.com

The enantiomer of ADU-S100, being unable to effectively bind and activate STING, does not trigger this cascade. It is therefore used in preclinical models to confirm that the observed induction of type I IFNs and interferon-stimulated genes (ISGs) is a direct result of STING pathway activation by the d-isomer. nih.gov These studies are fundamental to understanding the specific contribution of STING signaling to antiviral and antitumor immunity.

Table 1: Key Proteins in the STING-Mediated Type I Interferon Pathway

| Protein | Function |

| STING | Sensor of cyclic dinucleotides, initiates downstream signaling. |

| TBK1 | Kinase that phosphorylates and activates IRF3. |

| IRF3 | Transcription factor that drives the expression of type I interferons. |

| Type I IFNs | Cytokines that mediate antiviral and antitumor immune responses. |

The type I interferons and other cytokines produced following STING activation play a crucial role in the maturation and function of antigen-presenting cells (APCs), such as dendritic cells (DCs). frontiersin.org Activated APCs upregulate costimulatory molecules like CD80 and CD86, and enhance their ability to present antigens to T cells, thereby bridging the innate and adaptive immune systems. nih.gov

In preclinical studies, the ADU-S100 enantiomer is used to demonstrate that the observed maturation of DCs and other APCs is a STING-dependent phenomenon. By treating APCs with either the active d-isomer or the inactive enantiomer, researchers can show that only the d-isomer leads to the upregulation of maturation markers and enhanced T-cell priming capacity. Liposomal formulations of ADU-S100 have been shown to potentiate the activation and maturation of antigen-presenting cells. nih.gov

STING activation can lead to the priming and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are essential for tumor cell killing. frontiersin.orgkcl.ac.uk The production of type I IFNs and other pro-inflammatory cytokines creates a favorable environment for the expansion and effector function of these cytotoxic cells. frontiersin.org

The enantiomer of ADU-S100 is a critical control in studies investigating the mechanisms of T-cell and NK-cell activation by STING agonists. For instance, studies have shown that ADU-S100 can induce the upregulation of CD69, an early marker of T-cell activation, in both CD4+ and CD8+ T cells. biorxiv.org The lack of such activation by the enantiomer confirms that the effect is mediated through STING. Similarly, the enhanced cytotoxicity of NK cells observed after treatment with the active ADU-S100 isomer can be attributed to STING signaling by using the enantiomer as a negative control. nih.gov Some research suggests that while ADU-S100 induces a general activation of T cells, it may not significantly induce the expansion of tumor antigen-specific T cells. biorxiv.org

Investigations into Combinatorial Immunotherapeutic Strategies (Preclinical Focus)

The ability of STING agonists to modulate the tumor microenvironment and enhance antitumor immunity has led to their investigation in combination with other immunotherapies, such as immune checkpoint inhibitors (ICIs). oncotarget.comnih.gov The rationale is that STING activation can turn "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are more susceptible to ICI therapy.

In preclinical cancer models, the ADU-S100 enantiomer is used to validate that the synergistic effects observed with combination therapies are indeed STING-dependent. For example, studies combining ADU-S100 with a PD-1 inhibitor have demonstrated enhanced tumor regression. nih.gov By including a control group treated with the enantiomer plus the PD-1 inhibitor, researchers can confirm that the observed synergy is a direct consequence of STING activation by the d-isomer of ADU-S100. Preclinical studies have shown that combining ADU-S100 with an anti-Tim-3 antibody can enhance anti-tumor immunity by activating CD4+ T cells. nih.gov Another preclinical study showed that combining ADU-S100 with cyto-IL-15 can eliminate prostate tumors and provide long-lasting immunity in mouse models. frontiersin.org

Synergy with Other Innate Immune Agonists (e.g., TLR Agonists)

The combination of STING agonists with other innate immune activators, such as Toll-like receptor (TLR) agonists, has been explored to generate a more robust anti-tumor response. Research has shown that ADU-S100 can act synergistically with TLR9 agonists.

In a preclinical model of colon carcinoma using CT-26 tumor-bearing mice, the intratumoral administration of ADU-S100 in combination with the TLR9 agonist CpG ODN1826 resulted in a profound suppression of tumor growth. researchgate.netum.ac.ir Notably, the combination therapy, even with reduced concentrations of each agonist, was more effective than higher doses of the individual agents, indicating a potent synergistic interaction. um.ac.ir This enhanced anti-tumor effect was associated with an increase in apoptotic cells and lymphocyte infiltration within the tumor microenvironment. um.ac.ir Mechanistically, the combination therapy was shown to suppress cancer-associated fibroblasts (CAFs) in the tumor stroma, a key component of the immunosuppressive tumor microenvironment. researchgate.net

| Preclinical Study: ADU-S100 and TLR9 Agonist Synergy | |

| Model | CT-26 Colon Carcinoma in BALB/c mice |

| Agents | ADU-S100 (STING agonist), CpG ODN1826 (TLR9 agonist) |

| Key Findings | - Significant tumor regression in the combination therapy group compared to monotherapy. um.ac.ir- The combination of lower doses of ADU-S100 and CpG ODN was more effective than higher doses of either agent alone. um.ac.ir- Increased presence of apoptotic and inflammatory cells in the tumor tissue of the combination group. um.ac.ir- Suppression of cancer-associated fibroblasts in the tumor microenvironment. researchgate.net |

| Reference | researchgate.netum.ac.ir |

Combination with Other Immunomodulatory Agents (e.g., Cytokines)

The immunomodulatory effects of ADU-S100 can be further amplified when combined with cytokines that promote immune cell proliferation and activation. Studies combining ADU-S100 with Interleukin-15 (IL-15), a cytokine known to stimulate CD8+ T cells and Natural Killer (NK) cells, have demonstrated significant therapeutic synergy. frontiersin.orgkcl.ac.uknih.gov

In preclinical prostate cancer models, the combination of an ADU-S100 analog and IL-15 led to a marked increase in cancer cell death compared to either agent alone. frontiersin.orgnih.gov This enhanced cytotoxicity was linked to a potent activation of NK cells, evidenced by increased perforin (B1180081) and CD69 expression, and a substantial increase in IFN-γ secretion. frontiersin.orgkcl.ac.uknih.gov Further studies using a cytotopically modified IL-15 (cyto-IL-15) in murine prostate cancer models showed that the combination therapy could eliminate tumors and provide long-lasting immunity. nih.govsgul.ac.ukfrontiersin.org The synergistic effect is thought to stem from the dual stimulation of innate immunity via STING, leading to type I interferon production, and the direct activation and proliferation of cytotoxic lymphocytes by IL-15, which boosts type II interferon (IFN-γ) levels. frontiersin.orgnih.govfrontiersin.org

| Preclinical Study: ADU-S100 and Cytokine Combination | |

| Model | In vitro prostate cancer co-cultures; Murine prostate cancer models (TRAMP-C1, TRAMP-C2) |

| Agents | ADU-S100 (or analog), Interleukin-15 (IL-15) or cyto-IL-15 |

| Key Findings | - Significantly increased killing of prostate cancer cells in vitro with the combination therapy. frontiersin.orgnih.gov- Potent activation of NK cells, leading to higher perforin and CD69 expression and a large increase in IFN-γ secretion. frontiersin.orgkcl.ac.uknih.gov- In vivo, the combination eliminated tumors in a significant percentage of mice and conferred durable immunity against tumor rechallenge. nih.govsgul.ac.uk- The combination promoted an abscopal effect, with regression of untreated distal tumors. sgul.ac.ukfrontiersin.orgnih.gov |

| Reference | frontiersin.orgkcl.ac.uknih.govnih.govsgul.ac.ukfrontiersin.orgnih.gov |

Preclinical Tumor Model Responses (excluding efficacy for this specific enantiomer if no data; focus on mechanistic studies if reported)

The anti-tumor activity of ADU-S100 has been investigated in various preclinical tumor models, revealing key mechanistic insights into its action. These studies highlight how STING activation by ADU-S100 reshapes the tumor microenvironment to be more conducive to an anti-tumor immune response.

In a rat model of esophageal adenocarcinoma (EAC), intratumoral treatment with ADU-S100, both alone and in combination with radiation, led to a significant reduction in tumor volume. oncotarget.comresearchgate.net Mechanistic analysis revealed a significant upregulation of downstream genes such as IFNβ, TNFα, IL-6, and CCL2 in the treatment groups. oncotarget.comresearchgate.net Furthermore, treatment with ADU-S100 resulted in enhanced PD-L1 expression, which was induced by an upregulation of CD8+ T-cells, indicating the creation of an inflamed tumor microenvironment that could be susceptible to checkpoint blockade. oncotarget.comresearchgate.net

Studies in murine prostate cancer models (TRAMP-C1 and TRAMP-C2) have shown that intratumoral ADU-S100 induces both innate and adaptive immune activation. nih.govsgul.ac.uk RNA sequencing of tumors treated with ADU-S100 revealed significant changes in gene expression related to immunological processes. frontiersin.org The treatment leads to increased cytotoxicity mediated by NK and T cells and the activation of B cells, both locally and systemically. nih.gov A key finding from these models is the induction of an abscopal response, where local treatment of a tumor leads to the regression of distant, untreated tumors. sgul.ac.ukfrontiersin.orgnih.gov This systemic effect is a hallmark of a successful cancer immunotherapy and is driven by the generation of a tumor-specific T cell response. pm360online.com

| Mechanistic Insights from Preclinical Tumor Models | |

| Tumor Model | Key Mechanistic Findings |

| Esophageal Adenocarcinoma (Rat) | - Upregulation of IFNβ, TNFα, IL-6, and CCL2 gene expression. oncotarget.comresearchgate.net- Increased infiltration of CD8+ T-cells. oncotarget.comresearchgate.net- Enhanced expression of PD-L1 on tumor cells. oncotarget.comresearchgate.net |

| Prostate Cancer (Murine) | - Strong activation of innate and adaptive immunity. nih.gov- Induction of apoptotic and necrotic cell death in tumors. nih.gov- Activation of cytokine signaling pathways, including type I and II interferons. nih.gov- Increased NK and T cell-mediated cytotoxicity. nih.gov- Elicitation of an abscopal effect, leading to regression of distal tumors. sgul.ac.ukfrontiersin.orgnih.gov |

| Colon Carcinoma (Murine) | - Induction of tumor cell apoptosis. researchgate.net- Increased infiltration of lymphocytes into the tumor tissue. um.ac.ir |

Formulation and Delivery Systems for Sting Agonists in Research

Rationale for Advanced Delivery Approaches (e.g., Stability, Biodistribution)

Advanced delivery approaches for STING agonists are crucial to overcome their inherent limitations. mdpi.comnih.gov Naturally occurring and synthetic CDNs, including ADU-S100, are hydrophilic, negatively charged molecules. thno.orgacs.org These characteristics hinder their ability to passively cross cell membranes to reach the cytosolic STING protein. thno.orgnih.gov

Furthermore, upon administration, these small molecules are susceptible to enzymatic degradation by phosphodiesterases such as ENPP1 and have a short half-life in circulation. mdpi.comthno.orgacs.org For instance, free 2'3'-cGAMP has a half-life of approximately two minutes when administered intravenously. nih.gov This rapid clearance and poor membrane permeability lead to low bioavailability at the target site, such as a tumor, and limit their therapeutic efficacy. thno.orgacs.org Systemic administration can also lead to widespread, off-target STING activation in healthy tissues, potentially causing systemic immunotoxicity. acs.org

Advanced delivery systems, such as nanoparticles and liposomes, are designed to address these challenges by:

Protecting the agonist from enzymatic degradation: Encapsulation shields the CDN from phosphodiesterases, prolonging its stability in the bloodstream. thno.orgnih.gov

Improving pharmacokinetic profiles: Nanoformulations can significantly extend the circulation half-life of STING agonists. For example, nanoencapsulation of cGAMP was shown to increase its half-life by 40-fold. nih.govnih.gov

Enhancing tumor accumulation: Nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect in tumors, leading to higher local concentrations of the agonist. nih.govnih.gov

Facilitating cellular uptake: Formulations can be designed to promote uptake by target cells, particularly antigen-presenting cells (APCs), which are crucial for initiating an anti-tumor immune response. nih.govnih.gov

Liposomal and Nanoparticle Formulations

To overcome the delivery challenges of STING agonists, researchers have extensively investigated liposomal and nanoparticle-based formulations. mdpi.comchinesechemsoc.org These carriers can protect the agonist from degradation, improve its pharmacokinetic profile, and facilitate its entry into target cells. nih.gov

Cationic liposomes, for instance, have been shown to effectively encapsulate and deliver STING agonists like cGAMP and ADU-S100. nih.govresearchgate.netnih.gov The positive charge of these liposomes facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. scienceopen.com Other nanoparticle platforms explored for STING agonist delivery include polymersomes, metal-coordinated nanoparticles, and self-assembled CDN nanoparticles. nih.govnih.govchinesechemsoc.orgchinesechemsoc.org

Encapsulation Strategies and Loading Efficiency

The method of encapsulation and the resulting loading efficiency are critical parameters for the successful formulation of STING agonists. For liposomal formulations of ADU-S100, the drug is often incorporated into the aqueous core of the liposome (B1194612). acs.org A common method involves hydrating a thin lipid film with a solution of the STING agonist. nih.gov

The composition of the liposome plays a significant role in loading efficiency. For cationic liposomes delivering ADU-S100, the ratio of the cationic lipid (like DOTAP) to the negatively charged drug (N/P ratio) is a key factor. researchgate.net Research has shown that a minimum N/P ratio of 10 was necessary to achieve 100% loading efficiency of ADU-S100 in DOTAP/cholesterol liposomes, a higher threshold than that typically observed for larger nucleic acids like siRNA or plasmid DNA. nih.gov

Different preparation methods for liposomal STING agonists yield varying encapsulation efficiencies. For example, in a study comparing four methods for loading 2',3'-cGAMP, lipid calcium phosphate (B84403) nanoparticles (LCP-NPs) demonstrated the highest encapsulation efficiency. scienceopen.com

| Formulation Type | STING Agonist | Key Formulation Factor/Method | Reported Loading/Encapsulation Efficiency | Reference |

|---|---|---|---|---|

| Cationic Liposomes (DOTAP/Cholesterol) | ADU-S100 | N/P Ratio ≥ 10 | ~100% | nih.gov |

| Lipid Calcium Phosphate Nanoparticles (LCP-NPs) | 2',3'-cGAMP | Calcium phosphate precipitation | Highest among four methods tested | scienceopen.com |

| diABZI-encapsulated liposomes (dLNPs) | diABZI | Ammonium (B1175870) sulfate (B86663) gradient method | 58.29 ± 0.53% | mdpi.com |

| Light-Activated STING Immunotherapeutic Patch (LASIP) Liposomes | ADU-S100 | Encapsulation in hydrophilic core | Successful encapsulation confirmed by absorption spectra | acs.org |

Impact on In Vitro Cellular Uptake and Agonistic Activity

Formulating STING agonists within liposomes and nanoparticles has been demonstrated to significantly enhance their cellular uptake and subsequent biological activity in vitro. nih.gov The anionic nature and hydrophilicity of free CDNs limit their ability to cross the cell membrane and reach the cytosolic STING protein. nih.govnih.gov Encapsulation in delivery vehicles, particularly cationic formulations, overcomes this barrier.

Studies with antigen-presenting cells (APCs) have shown that liposomal formulations substantially improve the cellular uptake of cGAMP compared to the free drug. nih.govnih.gov This increased intracellular delivery leads to a more potent activation of the STING pathway. For example, cGAMP-loaded cationic liposomes induced inflammatory factor levels an order of magnitude higher than free cGAMP. ccspublishing.org.cn Similarly, liposomal delivery of ADU-S100 has been shown to potentiate STING activation in THP-1 dual reporter cells and augment the maturation of bone marrow-derived dendritic cells (BMDCs). nih.govmdpi.com

Research on supramolecular cyclic dinucleotide nanoparticles (CDG-NPs) found a 2.69-fold increase in intracellular CDG content in DC2.4 cells treated with CDG-NPs compared to free CDG. acs.org This enhanced uptake translated to a 1.4-fold higher secretion of IFN-β, indicating greater STING activation. acs.org

| Formulation | STING Agonist | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Cationic Liposomes | cGAMP | Antigen-Presenting Cells (APCs) | Substantially improved cellular uptake and pro-inflammatory gene induction relative to free drug. | nih.govnih.gov |

| Liposomal ADU-S100 | ADU-S100 | THP-1 Dual cells | Potentiated STING activation (IRF3 and NF-κB pathways). | mdpi.com |

| Liposomal ADU-S100 | ADU-S100 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Augmented dendritic cell maturation. | nih.gov |

| Supramolecular Nanoparticles (CDG-NPs) | c-di-GMP (CDG) | DC2.4 cells | 2.69-fold higher intracellular drug content compared to free drug. | acs.org |

| Supramolecular Nanoparticles (CDG-NPs) | c-di-GMP (CDG) | RAW 264.7 cells | 1.4-fold higher IFN-β secretion compared to free drug. | acs.org |

Considerations for Preclinical In Vivo Administration Routes in Research Models

The route of administration for STING agonist formulations in preclinical research is a critical determinant of their biodistribution, efficacy, and potential for systemic effects. Due to the poor pharmacokinetic properties of free CDNs, early clinical and preclinical studies primarily relied on intratumoral (i.t.) injection. mdpi.comacs.orgbmj.com This approach delivers the agonist directly to the tumor microenvironment, maximizing local concentration while minimizing systemic exposure. ccspublishing.org.cn Intratumoral injection of STING agonists has been shown to induce regression of injected tumors and generate systemic, T-cell-mediated immunity capable of targeting distant metastases. ccspublishing.org.cnnih.gov

However, intratumoral administration has limitations, including the accessibility of all tumors for injection and the potential for uneven drug distribution within the tumor. nih.govpnas.org This has driven the development of formulations suitable for systemic administration, such as intravenous (i.v.) or subcutaneous (s.c.) injection. acs.orgbmj.com

Systemic delivery of nanoparticle-encapsulated STING agonists has shown promise in various mouse tumor models. pnas.orgnih.gov Nanoencapsulation improves the pharmacokinetic profile, allowing for sufficient accumulation in tumors to activate the STING pathway, even when administered intravenously. nih.gov For example, i.v. administration of STING-NPs led to increased cGAMP accumulation in tumors and a reprogramming of the tumor microenvironment. nih.govnih.gov Studies have also explored intramuscular (i.m.) injection as a systemic delivery route, demonstrating that it can be equivalent to intratumoral injection in inducing an anti-tumor T cell response. nih.gov Other novel local delivery methods, such as dissolvable microneedle patches, are also being investigated to precisely deliver liposomal ADU-S100 to the tumor site. acs.org

The choice of administration route in preclinical models depends on the specific research question and the characteristics of the delivery platform. While intratumoral injection remains a valuable tool for studying local immune activation, the development of systemically deliverable formulations is crucial for broader clinical translation. youtube.com

Future Research Directions and Unexplored Potential

Further Exploration of Stereospecificity in STING Ligand Design

The difference in activity between ADU-S100 and its enantiomer underscores the profound importance of stereochemistry in the design of STING agonists. The core of this specificity lies in the phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, creating a chiral center at the phosphorus atom (either an Rp or Sp configuration).

Research has consistently shown that the Rp,Rp dithio diastereoisomer of 2'3'-c-di-AM(PS)2, which is ADU-S100, is a potent activator of all known human STING alleles and induces significantly higher levels of type I interferon production compared to mixtures of diastereomers (Rp/Sp) or the natural ligand, c-di-AMP. invivogen.cominvivogen.com This suggests that the Rp configuration at both phosphorothioate linkages is crucial for optimal interaction with the STING protein. The future exploration in this area should focus on:

Systematic Comparative Studies: Conducting detailed head-to-head comparisons of all possible diastereomers (Rp,Rp; Sp,Sp; Rp,Sp; and Sp,Rp) of 2'3'-c-di-AM(PS)2 to quantify the differences in binding affinity, downstream signaling (IRF3 and NF-κB activation), and cytokine production profiles.

Chirality in Different Backbones: Investigating whether the preference for the Rp configuration is universal across different cyclic dinucleotide (CDN) scaffolds or if it is specific to the 2'3'-c-di-AMP structure.

Nuclease Stability vs. Activity: While the Sp configuration in oligonucleotides is often associated with greater resistance to nuclease degradation, the Rp configuration appears to be more active in the context of STING. researchgate.netnih.govacs.org Future research could aim to design novel analogs that combine the high activity of the Rp configuration with the enhanced stability of the Sp configuration, perhaps through other chemical modifications.

Development of Novel Synthetic Routes for Enantiomeric Control

The ability to study individual diastereomers hinges on synthetic methods that provide absolute control over the stereochemistry of the phosphorothioate linkages. Traditional synthetic approaches often result in a mixture of diastereomers, which are difficult and costly to separate.

Recent advancements have led to stereodefined synthesis strategies that avoid these racemic approaches. researchgate.net One prominent method utilizes a P(V)-based reagent platform, the so-called PSI (Ψ) reagent system, which allows for the stereospecific and programmable assembly of phosphorothioate linkages. researchgate.netnih.gov This provides complete control over the chirality at the phosphorus centers, enabling the efficient, scalable production of pure diastereomers like ADU-S100. researchgate.net Future research in synthetic chemistry should aim to:

Expand the Toolbox of Chiral Reagents: Developing new chiral phosphitylating or sulfurizing reagents that offer different reactivity profiles or are easier to handle, thereby broadening the options for stereoselective synthesis.

Enzymatic Synthesis: Exploring the potential of promiscuous cyclic-AMP-GMP synthetases or other enzymes that could be engineered to stereoselectively synthesize specific phosphorothioate diastereomers, offering a greener and potentially more efficient alternative to chemical synthesis. frontiersin.org

Investigation of the Enantiomer's Role in Modulating Specific Inflammatory Pathways beyond STING Activation

Given that the ADU-S100 enantiomer is defined by its low activity at the STING receptor, a key area of future investigation is whether it possesses any biological activity independent of STING. The phosphorothioate modification itself, while conferring nuclease resistance, is known to sometimes cause sequence-unspecific off-target effects. researchgate.netnih.gov

Studies on phosphorothioate-modified antisense oligonucleotides have shown that they can interact with various proteins in a manner independent of their intended target sequence, influencing pathways such as ER stress and apoptosis. nih.gov It is conceivable that the "less active" ADU-S100 enantiomer could have similar off-target effects. Future research should investigate:

Proteomic and Transcriptomic Screening: Utilizing unbiased, large-scale screening methods to determine if the ADU-S100 enantiomer alters the expression or activity of proteins and genes in immune cells in a STING-knockout setting.

Interaction with Other Pattern Recognition Receptors (PRRs): Assessing whether the enantiomer can bind to or modulate other PRRs involved in innate immunity.

Influence on General Cellular Processes: Examining potential effects on processes like autophagy or cellular metabolism, which are known to be intertwined with inflammatory signaling.

Potential as a Research Tool for Understanding STING-Independent Immunomodulation

Currently, the primary utility of the ADU-S100 enantiomer in research is as a negative control. Its structural similarity to the highly active ADU-S100, differing only in the stereochemistry of the phosphorothioate linkages, makes it an ideal tool to confirm that the observed biological effects of ADU-S100 are indeed mediated by a stereospecific interaction with the STING receptor.

However, if the investigations outlined in section 6.3 reveal any STING-independent activities, the enantiomer could evolve from a simple negative control into a valuable research tool in its own right. Potential future applications could include:

Dissecting Phosphorothioate-Specific Effects: Using the pure enantiomer to study the biological consequences of the phosphorothioate modification itself, separate from the potent STING activation induced by its Rp,Rp counterpart.

Probing Off-Target Protein Binding: If the enantiomer is found to interact with other proteins, it could be developed into a chemical probe to study the function of those specific off-target interactions.

Elucidating the Molecular Basis for the "Less Active" Profile: A Deeper Mechanistic Perspective

The reduced activity of the ADU-S100 enantiomer is fundamentally a question of molecular recognition. Structural biology studies have revealed that the activation of STING is a highly orchestrated process. STING exists as a dimer, and upon binding a ligand like 2'3'-cGAMP, it undergoes a significant conformational change, shifting from an "open" to a "closed" state. nih.gov This transition involves the formation of a lid over the binding pocket, which is essential for trapping the ligand and initiating downstream signaling. nih.gov

The high-affinity binding of potent agonists is driven by a precise network of interactions within the STING dimer interface. While a crystal structure of the less active enantiomer bound to STING is not available, a mechanistic understanding can be inferred:

Steric Hindrance: The Sp configuration of the phosphorothioate linkage likely creates a steric clash within the confined binding pocket of the STING dimer. This would prevent the ligand from adopting the optimal conformation for high-affinity binding.

Disruption of Conformational Change: Even if binding occurs, the incorrect stereochemistry may fail to induce the critical "open" to "closed" conformational shift required for STING activation and subsequent recruitment of downstream signaling proteins like TBK1. nih.gov

Future research to solidify this understanding should prioritize:

Co-crystallization and Structural Analysis: Obtaining an X-ray crystal structure of the less active enantiomer (e.g., the Sp,Sp diastereomer) in complex with the STING protein. This would provide direct visual evidence of the suboptimal binding mode and explain its inability to activate the protein.

Molecular Dynamics Simulations: Performing computational simulations to model the binding of different diastereomers to STING. These simulations can predict binding energies and visualize the dynamic movements of the ligand and protein, offering insights into why the Rp,Rp configuration is so much more effective at stabilizing the active conformation of STING.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.